![molecular formula C13H14N2S B2862432 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 5955-39-5](/img/structure/B2862432.png)
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound with the molecular formula C13H14N2S . It has a molecular weight of 230.33 . The compound contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 imine (aromatic) .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is characterized by the presence of a spirocyclic system, which includes two rings of different sizes sharing a single atom . The compound also contains an aromatic phenyl group and a thione functional group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.33 . The InChI code for the compound is 1S/C13H14N2S/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16) .Applications De Recherche Scientifique
Structural and Spectral Characteristics
- The study by Enchev et al. (2017) investigates the structural and spectral characteristics of related diazaspiro compounds. They examine the differences in tautomeric forms in solid-state and in solution, which is crucial for understanding their chemical behavior.
Anticonvulsant Potential
- Research by Lazić et al. (2017) explores the structure-property relationship of diazaspiro[4.4]nonane derivatives. They suggest potential applications as anticonvulsant agents, highlighting the importance of understanding their structure-activity relationship.
Photochemical Properties
- Schönberg et al. (1980) discuss the stability of diazaspiro compounds against irradiation and their reactivity under photochemical conditions. This information is significant for applications in photochemistry and materials science.
Synthesis and Crystal Structure
- Studies by Shivachev et al. (2006) and Silaichev et al. (2013) focus on the synthesis and crystal structure of spiro compounds. Such studies are critical for developing new synthetic methods and understanding the molecular arrangement of these compounds.
Novel Synthesis Approaches
- The work of Metwally et al. (2011) presents innovative methods for synthesizing diazaspiro compounds. This research contributes to the development of new pharmaceuticals and materials.
Potential in Treating Chemokine-Mediated Diseases
- Norman (2007) discusses the potential of certain diazaspiro derivatives as antagonists for treating chemokine-mediated diseases, indicating their therapeutic applications.
Pharmacological and Biological Screening
- The study by Bhat et al. (2014) on novel benzodiazepine derivatives explores their antimicrobial, analgesic, and anti-inflammatory activities. Research like this is vital for discovering new drugs.
Propriétés
IUPAC Name |
3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLSXXGFICROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=S)C(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

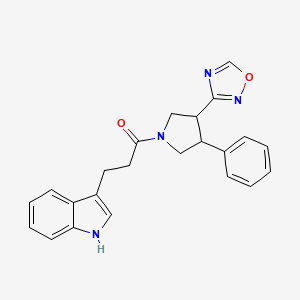
![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)
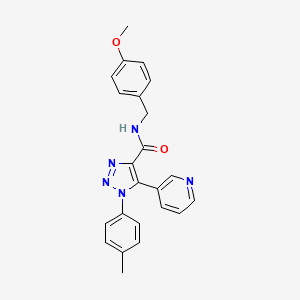
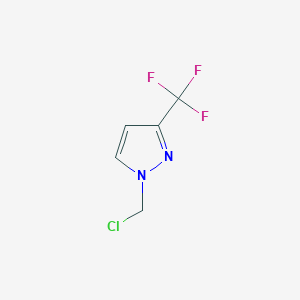
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B2862359.png)
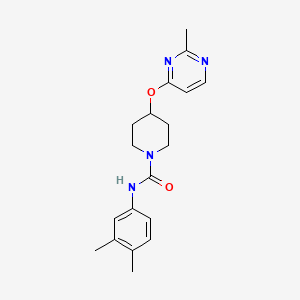
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)
![3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2862362.png)

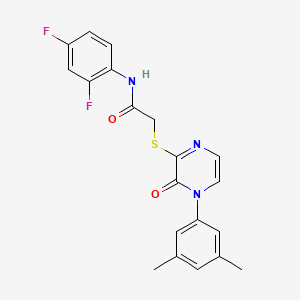
![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2862367.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862372.png)